molecular formula C17H17N3O2S B267492 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

Cat. No. B267492
M. Wt: 327.4 g/mol
InChI Key: SKCXYBZGJWHNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of B-cell malignancies.

Mechanism of Action

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide works by inhibiting the activity of BTK, a protein that plays a crucial role in the survival and proliferation of B-cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the activation and differentiation of B-cells. By inhibiting BTK, 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide blocks the BCR signaling pathway, leading to the death of cancerous B-cells.
Biochemical and Physiological Effects:
4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancerous B-cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide is its specificity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, its efficacy may be limited by the development of resistance, which has been observed with other BTK inhibitors. Additionally, its safety and efficacy in humans are still being evaluated in clinical trials.

Future Directions

There are several future directions for the development of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies to enhance their efficacy. Finally, there is a need for further research into the mechanisms of resistance to BTK inhibitors and the development of strategies to overcome it.
Conclusion:
4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its specificity for BTK makes it a promising candidate for the treatment of B-cell malignancies. However, its efficacy and safety in humans are still being evaluated in clinical trials. Further research is needed to identify biomarkers, optimize dosing and scheduling, and develop strategies to overcome resistance.

Synthesis Methods

The synthesis of 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide involves several steps, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by a reaction with N-methyl-N-phenylmethylamine to form 4-chlorobenzamide. The final step involves the reaction of 4-chlorobenzamide with acetyl isothiocyanate to form 4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide.

Scientific Research Applications

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM). It has shown promising results in preclinical studies and is currently undergoing clinical trials.

properties

Product Name

4-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(acetylcarbamothioylamino)-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C17H17N3O2S/c1-12(21)18-17(23)19-14-10-8-13(9-11-14)16(22)20(2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,18,19,21,23)

InChI Key

SKCXYBZGJWHNEW-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.